molecular formula C25H24FN5O4 B2704974 N-(3-acetylphenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide CAS No. 1357816-27-3

N-(3-acetylphenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide

Cat. No. B2704974
M. Wt: 477.496
InChI Key: MIWMTGDLPPZTIU-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide is a useful research compound. Its molecular formula is C25H24FN5O4 and its molecular weight is 477.496. The purity is usually 95%.
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Scientific Research Applications

Neuroinflammation Imaging

A series of novel pyrazolo[1,5-a]pyrimidines, structurally related to this compound, have been synthesized and evaluated for their potential to bind to the translocator protein 18 kDa (TSPO). TSPO is recognized as an early biomarker of neuroinflammatory processes. These compounds, including fluoroalkyl- and fluoroalkynyl- analogues, displayed subnanomolar affinity for TSPO, comparable to known ligands. Notably, radiolabeled versions of these compounds have shown promise as in vivo PET radiotracers for imaging neuroinflammation, confirming their potential for investigating neurodegenerative diseases (Damont et al., 2015).

Cancer Imaging

Focused library synthesis and structure-activity relationship (SAR) studies of 5,6,7-substituted pyrazolopyrimidines led to the discovery of a novel TSPO ligand that exhibits a significant enhancement in affinity compared to previously known ligands. This advancement facilitated the development of a fluorine-18 radiolabeled compound for molecular imaging of TSPO-expressing cancers using PET imaging. This innovation provides a more effective probe for the imaging of cancer, highlighting the critical role of this chemical class in oncological research (Tang et al., 2013).

Antimicrobial and Anticancer Activity

A series of 4-amino-3-(4-chlorophenyl)-1H-pyrazol-5-yl-methanone and 6-amino-3-(4-chlorophenyl)-5-methyl-1,6-dihydro-7H-pyrazolo[4,3-d]-pyrimidin-7-one were synthesized from a precursor related to the specified compound. These synthesized compounds underwent evaluation for their in vitro antimicrobial and anticancer activities. Some of these compounds exhibited higher anticancer activity than the reference drug doxorubicin, alongside notable antimicrobial activity, showcasing their potential as dual-purpose therapeutic agents (Hafez et al., 2016).

properties

IUPAC Name

N-(3-acetylphenyl)-2-[1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24FN5O4/c1-4-31-23-22(15(2)28-31)29(14-21(33)27-20-7-5-6-18(12-20)16(3)32)25(35)30(24(23)34)13-17-8-10-19(26)11-9-17/h5-12H,4,13-14H2,1-3H3,(H,27,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIWMTGDLPPZTIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CC3=CC=C(C=C3)F)CC(=O)NC4=CC=CC(=C4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-acetylphenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide

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